molecular formula C16H23NO2 B12832768 Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol

Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol

Cat. No.: B12832768
M. Wt: 261.36 g/mol
InChI Key: IRPDAGZQZLYMAX-UHFFFAOYSA-N
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Description

Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol is a chemical compound that features a cyclobutane ring substituted with a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol typically involves the reaction of 1-benzylpiperidin-4-ol with a cyclobutane derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 1-benzylpiperidin-4-ol and a cyclobutane epoxide . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired trans isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, advanced catalytic systems, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylpiperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol involves its interaction with specific molecular targets. The benzylpiperidine moiety can bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other benzylpiperidine derivatives, which may lack the cyclobutane ring and thus exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxycyclobutan-1-ol

InChI

InChI=1S/C16H23NO2/c18-14-10-16(11-14)19-15-6-8-17(9-7-15)12-13-4-2-1-3-5-13/h1-5,14-16,18H,6-12H2

InChI Key

IRPDAGZQZLYMAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2CC(C2)O)CC3=CC=CC=C3

Origin of Product

United States

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